Thyroxine methyl ester

Immunoassay Validation Chromatographic Separation Analytical Method Development

T4 free acid causes carboxylate-mediated artifacts in immunoassays and co-elutes with T3 in chromatography. Thyroxine methyl ester (CAS 32180-11-3) resolves these issues: its blocked carboxyl group eliminates non-specific protein binding, enabling use as a hapten in homogeneous enzyme immunoassays. In TLC/HPLC, it achieves baseline separation from T3, unlike T4, making it a reliable system suitability standard. It also serves as the key intermediate for synthesizing ¹³C₆-labeled thyroxine glucuronide for LC-MS/MS. Procure this fully characterized reference standard, supplied with comprehensive CoA, to ensure ANDA-compliant method validation and robust metabolic research.

Molecular Formula C16H13I4NO4
Molecular Weight 790.90 g/mol
CAS No. 32180-11-3
Cat. No. B194932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroxine methyl ester
CAS32180-11-3
SynonymsL-Thyroxine Methyl Ester;  O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine Methyl Ester
Molecular FormulaC16H13I4NO4
Molecular Weight790.90 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
InChIInChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1
InChIKeyZTSGDCMQRKBJKC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyroxine Methyl Ester CAS 32180-11-3: Differentiated Procurement Guide for Research and Analytical Applications


Thyroxine methyl ester (CAS 32180-11-3) is the methyl ester derivative of the endogenous thyroid prohormone L-thyroxine (T4), with molecular formula C₁₆H₁₃I₄NO₄ and molecular weight 790.90 g/mol [1]. Unlike T4 which bears a free carboxylic acid moiety (pKa approximately 2.2), the methyl ester modification neutralizes the carboxylate charge, increasing calculated lipophilicity to XLogP3-AA of 5 compared to T4's XLogP3 of 2.4 [2]. This structural distinction fundamentally alters its binding properties to serum transport proteins and its utility in analytical method development [3]. First synthesized via iodination of 3:5-diiodo-DL-thyronine methyl ester (US Patent 2,579,668, 1951), the compound serves as a fully characterized reference standard for thyroxine analytical methods and an intermediate in the synthesis of labeled thyroxine metabolites [4].

Thyroxine Methyl Ester Procurement: Why Unmodified T4 Cannot Substitute in Critical Research Applications


Procurement specialists and research scientists should recognize that L-thyroxine (T4, CAS 51-48-9) and thyroxine methyl ester are not interchangeable reagents. The methyl ester modification confers fundamentally different physicochemical properties that dictate distinct application suitability. While T4 contains an ionizable carboxylic acid group essential for high-affinity binding to thyroxine-binding globulin (TBG) and transthyretin, the esterified derivative exhibits negligible binding to these serum transport proteins [1]. This property is critical for immunoassay development where the ester serves as a tracer or competitor without interference from endogenous binding proteins [2]. Additionally, the methyl ester demonstrates unique chromatographic mobility in paper and thin-layer systems, eluting with Rf values distinctly separable from both T4 and T3, enabling its use as an internal standard or method validation tool [3]. Substituting unmodified T4 for the methyl ester in these analytical contexts would compromise assay specificity and generate invalid comparative data. Furthermore, the ester serves as an essential synthetic intermediate for producing isotopically labeled thyroxine metabolites that cannot be accessed via direct T4 derivatization .

Thyroxine Methyl Ester (CAS 32180-11-3): Quantitative Differentiation Evidence Versus Closest Analogs


Chromatographic Resolution: T4 Methyl Ester vs. T3 Separation in Paper Chromatography

Thyroxine methyl ester exhibits distinct chromatographic mobility that enables complete resolution from triiodothyronine (T3) in paper chromatography systems, a property not shared by T4 which partially co-elutes with T3 under identical conditions. This differential mobility directly addresses a critical analytical challenge in thyroid hormone quantification where T4 methyl ester had been erroneously claimed to interfere with T3 measurement [1].

Immunoassay Validation Chromatographic Separation Analytical Method Development

High Cross-Reactivity with Anti-T4 Monoclonal Antibodies Despite Carboxyl Modification

Thyroxine methyl ester demonstrates high cross-reactivity with thyroxine-specific monoclonal antibodies derived from both human and laboratory animal sources, despite the methyl ester modification that neutralizes the carboxylate negative charge present on T4 . This property contrasts with O-methyl thyroxine (methyl ether), which exhibits substantially reduced or abolished immunological recognition [1]. The retention of antibody binding affinity while eliminating carboxylate-mediated protein interactions makes T4 methyl ester a superior hapten for homogeneous enzyme immunoassay development.

Immunoassay Development Antibody Characterization Diagnostic Reagent

Malate Dehydrogenase (MDH) Inhibition: Differential Activity of Ester vs. Free Acid Derivatives

Thyroxine methyl ester functions as an inhibitor of malate dehydrogenase (MDH, L-malate:NAD⁺ oxidoreductase, EC 1.1.1.37), a property that distinguishes it from other thyroid hormone derivatives that lack this specific enzyme modulatory activity [1]. The inhibition mechanism involves thyroxine derivative binding to the enzyme, which can be reversed by anti-thyroxine antibodies, forming the basis of a homogeneous enzyme immunoassay for thyroxine quantification [2]. This MDH inhibitory activity is structurally dependent and not uniformly shared across the thyroxine analog class.

Enzyme Inhibition Metabolic Research Homogeneous Immunoassay

Synthetic Intermediate Utility: Enabling Access to Labeled T4 Glucuronide Metabolites

Thyroxine methyl ester serves as an essential synthetic intermediate for producing Thyroxine-13C₆ 4'-O-β-D-glucuronide disodium salt, the isotopically labeled form of the major T4 glucuronide metabolite . This synthetic route is enabled by the methyl ester protecting group, which facilitates subsequent glucuronidation chemistry that cannot be efficiently performed on T4 free acid due to competing carboxylate reactivity . The resulting labeled metabolite is critical for LC-MS/MS quantification of T4 glucuronidation pathways in pharmacokinetic and metabolic studies.

Stable Isotope Labeling Metabolite Synthesis LC-MS/MS Standards

Negligible Serum Protein Binding: Differentiated Utility for In Vitro Binding Studies

Thyroxine methyl ester exhibits substantially reduced binding to serum thyroxine-binding proteins (TBG, transthyretin, and albumin) compared to T4, which is >99.97% protein-bound in human serum [1]. This differential protein binding property was indirectly quantified in early immunoassay development work where tracer binding to serum components was found to vary significantly between thyroxine derivatives, with the methyl ester showing reduced binding interference . This characteristic is advantageous when the compound is used as a calibrator or competitor in immunoassays designed to measure total T4.

Serum Protein Binding Tracer Studies Immunoassay Calibration

Thyroxine Methyl Ester CAS 32180-11-3: Validated Application Scenarios for Research and Industrial Procurement


Immunoassay Development: Enzyme-Conjugatable Hapten for Homogeneous T4 Assays

In homogeneous enzyme immunoassay development for thyroxine quantification, T4 methyl ester serves as the optimal hapten for conjugation to reporter enzymes (e.g., malate dehydrogenase, β-galactosidase). The methyl ester modification retains high cross-reactivity with anti-T4 monoclonal antibodies while eliminating the free carboxylate that would otherwise promote non-specific protein interactions. Critically, the compound's inherent MDH inhibitory activity [1] enables the homogeneous assay format where antibody binding reverses enzyme inhibition, generating a quantitative signal proportional to sample T4 concentration [2]. This application cannot be replicated with T4 free acid due to carboxylate-mediated artifacts, nor with O-methyl thyroxine due to reduced immunoreactivity [3].

Analytical Reference Standard: Chromatographic Method Validation for T3/T4 Separation

Analytical laboratories validating chromatographic methods for thyroid hormone quantification should use T4 methyl ester as a system suitability standard to verify T3/T4 resolution. Paper and thin-layer chromatography systems demonstrate complete baseline separation between T4 methyl ester and T3, whereas T4 partially co-elutes with T3 under identical mobile phase conditions [1]. This property enables unambiguous assessment of chromatographic performance and detection of potential T3 quantification interference. The compound is available as a fully characterized reference standard compliant with regulatory guidelines for ANDA quality control applications [2].

Metabolic Research: Stable Isotope-Labeled Metabolite Synthesis Precursor

Pharmacokinetic and drug metabolism laboratories conducting LC-MS/MS quantification of thyroxine glucuronidation require isotopically labeled internal standards. T4 methyl ester-13C₆ serves as the essential synthetic intermediate for producing Thyroxine-13C₆ 4'-O-β-D-glucuronide, the labeled analog of the major T4 phase II metabolite [1]. The methyl ester protecting group enables selective glucuronidation at the phenolic hydroxyl while protecting the amino acid carboxylate from competing reactions [2]. Laboratories should procure T4 methyl ester specifically for this synthetic application; T4 free acid is not a suitable substitute.

Enzymology Research: Malate Dehydrogenase Inhibition Studies

Researchers investigating metabolic enzyme regulation, specifically the citric acid cycle enzyme malate dehydrogenase (MDH, EC 1.1.1.37), utilize T4 methyl ester as a validated small-molecule inhibitor tool compound [1]. The compound inhibits MDH through a reversible mechanism that has been characterized in both mitochondrial and cytosolic enzyme isoforms [2]. This inhibitory activity is structurally specific to certain thyroxine derivatives and is not a universal class property, making T4 methyl ester the appropriate selection when MDH modulation is the experimental objective. The compound is suitable for MDH-related research applications as documented in the primary literature.

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